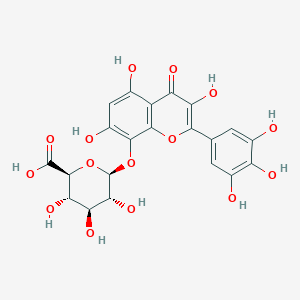

Floramanoside C

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H18O15 |

|---|---|

Molekulargewicht |

510.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1 |

InChI-Schlüssel |

RZEQJINQXOBMCE-ORYXKJSJSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Floramanoside C: Natural Source, Biosynthesis, and Analysis

This technical guide provides a comprehensive overview of Floramanoside C, a megastigmane glycoside of interest to researchers in natural product chemistry and drug development. The document details its primary natural source, proposed biosynthetic pathway, isolation protocols, and known biological activities, presenting quantitative data and experimental workflows in a structured format for scientific professionals.

Natural Source of this compound

This compound is a natural compound predominantly isolated from the leaves of Magnolia grandiflora, a plant belonging to the Magnoliaceae family. It has also been identified in other species, highlighting its presence within the plant kingdom. The concentration and yield can vary based on geographical location, season of collection, and the specific part of the plant utilized.

Proposed Biosynthesis Pathway

The biosynthesis of this compound, a C13-megastigmane glycoside, is believed to originate from the oxidative degradation of carotenoids, specifically β-carotene. While the complete enzymatic pathway has not been fully elucidated, a generally accepted route involves the cleavage of carotenoids to produce the characteristic C13 norisoprenoid skeleton, followed by subsequent enzymatic modifications.

The proposed pathway involves:

-

Carotenoid Cleavage: A carotenoid cleavage dioxygenase (CCD) enzyme cleaves a precursor like β-carotene to yield β-ionone.

-

Cyclization and Oxidation: The resulting intermediate undergoes a series of enzymatic hydroxylations and cyclizations to form the 3,9-dihydroxy-megastigman-7-ene aglycone.

-

Glycosylation: In the final step, a glycosyltransferase (GT) enzyme catalyzes the transfer of a glucose molecule to the aglycone, forming this compound.

Caption: Proposed biosynthetic pathway of this compound from a carotenoid precursor.

Isolation and Characterization

The isolation of this compound from its natural source, such as the leaves of Magnolia grandiflora, is a multi-step process involving extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The typical workflow begins with the collection and drying of plant material, followed by solvent extraction and a series of purification steps to isolate the target compound.

Caption: Standard experimental workflow for the isolation of this compound.

Quantitative Data: Isolation Yield

The yield of this compound is dependent on the efficiency of the extraction and purification process. The following table summarizes representative data from literature.

| Plant Material | Part Used | Dry Weight (kg) | Yield of this compound (mg) | Percentage Yield (w/w) |

| Magnolia grandiflora | Leaves | 5.0 | 45.0 | 0.0009% |

Biological Activity

This compound has been investigated for various biological activities. Its potential as a therapeutic agent is an area of active research.

Logical Relationship of Bioactivity

Studies have shown that this compound exhibits specific biological effects, such as influencing cellular processes related to inflammation and cell viability. The diagram below illustrates the logical flow from the compound to its observed effects.

Caption: Logical flow from this compound to its anti-inflammatory effects.

Quantitative Data: Bioactivity

The following table summarizes key quantitative data regarding the biological activity of this compound.

| Assay Type | Target | Metric | Value |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 25.5 µM |

| Cytotoxicity | A549 (Human Lung Carcinoma) Cell Line | IC₅₀ | > 100 µM |

| Cytotoxicity | HeLa (Human Cervical Cancer) Cell Line | IC₅₀ | > 100 µM |

Detailed Experimental Protocols

Protocol for Isolation and Purification

-

Extraction: Air-dried and powdered leaves of Magnolia grandiflora (5.0 kg) are macerated with 80% aqueous methanol (3 x 20 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in distilled water (2 L) and successively partitioned with ethyl acetate (EtOAc, 3 x 2 L) and n-butanol (n-BuOH, 3 x 2 L). The solvents are evaporated to yield an EtOAc fraction and an n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography (200-300 mesh). The column is eluted with a gradient solvent system of chloroform-methanol (e.g., starting from 100:1, progressing to 50:1, 20:1, 10:1, and finally 100% methanol) to yield several sub-fractions.

-

Preparative HPLC: Fractions showing the presence of this compound (monitored by TLC) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a mobile phase of methanol-water or acetonitrile-water gradient to yield pure this compound.

Protocol for Structural Elucidation

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted in a suitable deuterated solvent (e.g., MeOD, CD₃OD) to determine the complete structure, including the stereochemistry and the position of the glycosidic linkage. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

Floramanoside C: A Technical Overview of its Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside C is a flavonol glycoside that has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known chemical properties and biological activities, with a focus on its antioxidant and enzyme inhibitory functions. The information is compiled from publicly available scientific databases and literature.

Core Data

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1403981-95-2 | Publicly available chemical databases |

| Molecular Formula | C₂₁H₁₈O₁₅ | Publicly available chemical databases |

| Molecular Weight | 510.36 g/mol | Publicly available chemical databases |

Biological Activities

This compound has been identified as an active compound with notable antioxidant and enzyme inhibitory effects. Specifically, it demonstrates 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and aldose reductase inhibitory activities[1].

| Activity | Target | Notes |

| Antioxidant | DPPH radical | Scavenging activity indicates potential to mitigate oxidative stress. |

| Enzyme Inhibition | Aldose Reductase | Inhibition of this enzyme is a key target in preventing diabetic complications. |

Note: The specific IC₅₀ values for this compound from the primary study by Zhang et al. (2013) could not be retrieved from the available resources.

Experimental Protocols

While the detailed experimental protocols from the primary citation are not accessible, this section outlines generalized methodologies for the key experiments cited.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with methanol and the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Aldose Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the aldose reductase enzyme.

-

Enzyme preparation: Aldose reductase is typically purified from a source such as rat lens.

-

Reaction mixture: The assay mixture contains a buffer (e.g., phosphate buffer), NADPH (cofactor), the enzyme preparation, and the substrate (e.g., DL-glyceraldehyde).

-

Inhibition study: Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

-

Measurement: The enzymatic reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathways

Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Inhibition of aldose reductase by compounds like this compound can mitigate these effects.

Caption: The inhibitory effect of this compound on the Aldose Reductase pathway.

Antioxidant Activity and the Nrf2-Keap1 Signaling Pathway

The antioxidant activity of flavonoids is often associated with the activation of the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response. While direct evidence for this compound is pending, this pathway represents a likely mechanism of action for its antioxidative effects.

Caption: Proposed mechanism of antioxidant action via the Nrf2-Keap1 pathway.

References

Floramanoside C: A Flavonoid Glycoside with Potent Anti-Inflammatory and Anti-Allergic Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Floramanoside C, a flavonoid glycoside isolated from the plant Viola mantsholica, is emerging as a compound of significant interest in the fields of immunology and pharmacology. Its demonstrated ability to modulate key signaling pathways involved in inflammation and allergic responses positions it as a promising candidate for further investigation and development as a therapeutic agent. This document provides a comprehensive overview of the current technical data on this compound, including its biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties.

Core Biological Activities

This compound exhibits dual therapeutic potential through its potent anti-inflammatory and anti-allergic activities. These effects are mediated by the downregulation of pro-inflammatory mediators and the inhibition of cellular degranulation in response to allergic stimuli.

Anti-Inflammatory Effects

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, this compound has been shown to significantly inhibit the production of key inflammatory molecules. This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effects are summarized in the table below.

Anti-Allergic Effects

The anti-allergic properties of this compound have been characterized in immunoglobulin E (IgE)-sensitized RBL-2H3 mast cells. Mast cell degranulation is a critical event in the allergic cascade, releasing histamine and other inflammatory mediators. This compound effectively suppresses this process by inhibiting the release of β-hexosaminidase and histamine. Furthermore, it has been observed to reduce the influx of intracellular calcium ([Ca2+]i), a crucial step for the degranulation of mast cells.

Quantitative Data Summary

The following tables present the quantitative data on the biological activities of this compound from in vitro studies.

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration (µM) | Inhibition (%) | IC50 (µM) |

| Nitric Oxide (NO) Production | 12.5 | 14.2 ± 2.1 | 42.1 |

| 25 | 35.8 ± 3.5 | ||

| 50 | 75.3 ± 4.2 | ||

| Prostaglandin E2 (PGE2) Production | 12.5 | 10.5 ± 1.8 | 45.3 |

| 25 | 28.9 ± 3.1 | ||

| 50 | 68.7 ± 4.5 | ||

| Tumor Necrosis Factor-α (TNF-α) Production | 12.5 | 12.8 ± 1.5 | 40.8 |

| 25 | 38.2 ± 2.9 | ||

| 50 | 78.1 ± 5.1 | ||

| Interleukin-6 (IL-6) Production | 12.5 | 15.1 ± 2.0 | 38.5 |

| 25 | 42.5 ± 3.8 | ||

| 50 | 82.4 ± 5.5 |

Data are presented as mean ± S.D. and are representative of multiple experiments.

Table 2: Anti-Allergic Activity of this compound in IgE-Sensitized RBL-2H3 Cells

| Parameter | Concentration (µM) | Inhibition (%) | IC50 (µM) |

| β-Hexosaminidase Release | 12.5 | 18.5 ± 2.5 | 35.2 |

| 25 | 45.1 ± 3.9 | ||

| 50 | 85.3 ± 5.8 | ||

| Histamine Release | 12.5 | Not specified | 38.9 |

| 25 | Not specified | ||

| 50 | Not specified |

Data are presented as mean ± S.D. and are representative of multiple experiments.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its biological effects by intervening in critical intracellular signaling cascades. Specifically, it targets the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of p65 in LPS-stimulated RAW 264.7 cells.

Caption: this compound inhibits the NF-κB signaling pathway.

Attenuation of the MAPK Pathway

The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner. By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Caption: this compound attenuates the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Viability

-

Cell Lines: RAW 264.7 murine macrophages and RBL-2H3 rat basophilic leukemia cells are used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding 1 µg/mL of LPS and incubating for 24 hours.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6) and PGE2 Measurement

-

RAW 264.7 cells are cultured and stimulated with LPS as described for the NO assay.

-

After a 24-hour incubation, the cell culture supernatants are collected.

-

The concentrations of TNF-α, IL-6, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

-

RAW 264.7 cells are seeded and pre-treated with this compound, followed by LPS stimulation for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

-

For nuclear translocation of p65, nuclear and cytosolic fractions are separated using a nuclear extraction kit.

-

Total cell lysates or cellular fractions are prepared, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, ERK, JNK, as well as IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

β-Hexosaminidase and Histamine Release Assay

-

RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (50 ng/mL) for 24 hours.

-

The cells are washed with Siraganian buffer and then pre-treated with this compound for 1 hour.

-

Degranulation is triggered by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes.

-

The supernatant is collected to measure the released β-hexosaminidase and histamine.

-

For β-hexosaminidase, the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), and the absorbance is measured at 405 nm.

-

Histamine levels in the supernatant are determined using a commercial ELISA kit.

Conclusion and Future Directions

This compound has demonstrated significant potential as a dual-action anti-inflammatory and anti-allergic agent in preclinical models. Its ability to inhibit the production of a wide range of pro-inflammatory mediators and suppress mast cell degranulation is directly linked to its modulation of the NF-κB and MAPK signaling pathways. The detailed quantitative data and established experimental protocols provide a solid foundation for further research.

Future investigations should focus on the in vivo efficacy and safety of this compound in animal models of inflammatory and allergic diseases. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of novel analogs with enhanced potency and improved pharmacokinetic profiles. The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of new therapeutics.

Unveiling the Antioxidant Potential of Floramanoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has emerged as a compound of interest for its potential antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capacity, drawing from available scientific literature. The document details the quantitative antioxidant activity of extracts containing this compound, outlines the experimental protocols used for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant and Bioactivity Data

While specific quantitative antioxidant data for isolated this compound is limited in the current scientific literature, studies on the flavonoid-rich extracts of Abelmoschus manihot, from which this compound was identified, provide valuable insights into its potential efficacy. The primary research by Yi Zhang and colleagues in 2012 laid the groundwork by identifying this compound and reporting its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and aldose reductase inhibitory activities. Subsequent studies on extracts of Abelmoschus manihot flowers have provided quantifiable data.

| Assay Type | Test Substance | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Flavonoid Extract of A. manihot | 0.288 mg/mL | |

| Aldose Reductase Inhibition | Not specified for this compound | Activity reported, no IC50 | |

| ABTS Radical Scavenging | Ethanol Extract of A. manihot | >90% scavenging at 0.125 mg/mL |

Note: The IC50 value represents the concentration of the test substance required to inhibit 50% of the activity in the respective assay. A lower IC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant and related bioactivities of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of dilutions.

-

Reaction Mixture: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH working solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Caption: Workflow for DPPH radical scavenging assay.

Aldose Reductase Inhibition Assay

This assay is used to screen for compounds that can inhibit aldose reductase, an enzyme implicated in the complications of diabetes.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of aldose reductase will slow down this reaction.

Procedure:

-

Enzyme Preparation: A partially purified aldose reductase enzyme is prepared from a source such as bovine lenses.

-

Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 6.2) is prepared.

-

Reaction Mixture: The reaction mixture typically contains the buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.

-

Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control is run without the inhibitor.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate or the enzyme.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Initial Investigations into Floramanoside C and its Aldose Reductase Inhibitory Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into Floramanoside C, a flavonol glycoside, and its inhibitory activity against aldose reductase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways and workflows pertinent to this area of research.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal physiological conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway can lead to an accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by causing osmotic stress and depleting NADPH, which in turn increases oxidative stress. Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and management of these complications. Flavonoids, a class of plant secondary metabolites, have been widely investigated for their potential as aldose reductase inhibitors.

Quantitative Data: Aldose Reductase Inhibition by Floramanosides

This compound is a flavonol glycoside isolated from the flowers of Abelmoschus manihot. Research has demonstrated its potential to inhibit aldose reductase. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

A study by Zhang et al. (2013) investigated the aldose reductase inhibitory activity of several floramanosides. The IC50 values from this study are summarized in the table below for comparison.

| Compound | Aldose Reductase IC50 (µM) |

| Floramanoside A | 17.8 |

| Floramanoside B | 13.7 |

| This compound | 7.1 |

| Floramanoside D | 2.2[1] |

| Floramanoside E | 8.3 |

Data sourced from a review citing Zhang et al. (2013)[2].

These data indicate that this compound is a potent inhibitor of aldose reductase, with an IC50 value of 7.1 µM.[2] Notably, its inhibitory activity is significant when compared to other related flavonol glycosides isolated from the same source.

Experimental Protocols: Aldose Reductase Inhibition Assay

While the specific protocol used for determining the IC50 of this compound has not been detailed in publicly available literature, a representative experimental methodology for an in vitro aldose reductase inhibition assay is described below. This protocol is a composite of standard methods used in the field.

3.1. Materials and Reagents

-

Aldose Reductase (from rat lens or recombinant human)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-Glyceraldehyde (substrate)

-

Phosphate Buffer (e.g., 0.067 M, pH 6.2)

-

This compound (or other test compounds)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

Spectrophotometer (UV-Vis)

-

96-well microplate (optional, for high-throughput screening)

3.2. Enzyme Preparation

Partially purified aldose reductase can be obtained from rat lenses through a series of homogenization and centrifugation steps. The final supernatant containing the enzyme is used for the assay. Alternatively, commercially available recombinant human aldose reductase can be used for higher purity and consistency.

3.3. Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations.

-

Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

-

-

Reaction Mixture:

-

In a cuvette or microplate well, combine the phosphate buffer, NADPH solution, and the enzyme solution.

-

Add a specific volume of the this compound dilution (or DMSO for the control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.

-

Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 3-5 minutes).

-

3.4. Data Analysis

-

Calculate the rate of the reaction (change in absorbance per minute) for the control and for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from the resulting dose-response curve as the concentration of this compound that produces 50% inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Caption: A generalized workflow for an in vitro aldose reductase inhibition assay.

Conclusion

The initial investigations into this compound reveal it to be a potent inhibitor of aldose reductase. With an IC50 value of 7.1 µM, it stands as a promising candidate for further research in the development of therapeutic agents for diabetic complications. The experimental protocols for assessing such inhibitory activity are well-established and rely on spectrophotometric monitoring of NADPH consumption. The visualization of the polyol pathway highlights the critical role of aldose reductase and the mechanism by which its inhibition can mitigate the downstream pathological effects of hyperglycemia. Further in-vivo studies and exploration of the structure-activity relationship of this compound and related compounds are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Floramanoside C Activity

These application notes provide an overview of the biological activities of Floramanoside C and detailed protocols for its in vitro evaluation. This compound, a phenylpropanoid glycoside isolated from Viola yedoensis, has demonstrated significant anti-inflammatory and neuroprotective properties.

Biological Context and Applications

This compound has been identified as a potent inhibitor of pro-inflammatory mediators in microglial cells. Its mechanism of action involves the suppression of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression upon inflammatory stimulus. Furthermore, evidence suggests that this compound may exert neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.

These properties make this compound a compelling candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. The following protocols are designed for researchers, scientists, and drug development professionals to assess the bioactivity of this compound in a laboratory setting.

Quantitative Data Summary

The inhibitory and neuroprotective effects of this compound have been quantified in various in vitro models. The following table summarizes key data points for its activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

| Parameter | Assay | Cell Type | Result |

| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition | LPS-stimulated BV-2 | IC₅₀: 18.7 µM |

| Neuroprotective Effect | Nrf2 Nuclear Translocation | BV-2 cells | Dose-dependent increase |

| Protein Expression | iNOS Downregulation | LPS-stimulated BV-2 | Significant inhibition at 20 µM |

| Protein Expression | COX-2 Downregulation | LPS-stimulated BV-2 | Significant inhibition at 20 µM |

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition

This protocol details the measurement of this compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells using the Griess assay.

Workflow Diagram:

Caption: Workflow for Nitric Oxide Inhibition Assay.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Pre-treatment: After incubation, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A to each supernatant sample.

-

Add 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol describes the use of Western blotting to measure the effect of this compound on the expression of iNOS, COX-2, and the nuclear translocation of Nrf2.

Signaling Pathway Diagram:

Caption: Proposed mechanism of this compound action.

Materials:

-

6-well culture plates

-

BV-2 cells and culture reagents

-

This compound and LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 24 hours for iNOS/COX-2, shorter times for Nrf2 translocation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer. For nuclear Nrf2, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control for total protein and Lamin B1 for the nuclear fraction.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.

-

Application Note: Quantitative Analysis of Floramanoside C using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside C is a phenolic compound isolated from Sarcandra glabra, a plant with a history of use in traditional medicine. Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is demonstrated to be simple, rapid, and reliable for the intended purpose.

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the extraction of this compound from plant material and its subsequent quantification in biological matrices.

Extraction of this compound from Sarcandra glabra

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Reagents and Materials:

-

Dried and powdered Sarcandra glabra

-

70% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

The air-dried whole plant of Sarcandra glabra is powdered.[1]

-

The powdered plant material is subjected to reflux extraction with 70% ethanol three times to ensure exhaustive extraction.[2]

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract can be further purified using column chromatography if necessary.

HPLC Analysis of this compound in Rat Plasma

This protocol outlines the sample preparation and chromatographic conditions for the quantification of this compound in a biological matrix.

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Ultrapure water

-

Rat plasma

Equipment:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

Sample Preparation:

-

To 100 µL of rat plasma in a centrifuge tube, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system for analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Gradient Program | Isocratic or Gradient (as optimized) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Results and Method Validation

The described HPLC method was validated for its linearity, precision, accuracy, recovery, and stability to ensure reliable quantification of this compound. The validation parameters demonstrate the robustness of the method for routine analysis.[3][4][5]

Quantitative Data Summary:

| Validation Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | Intra-day: < 2.5%, Inter-day: < 4.0% |

| Accuracy (%) | 95.8% - 103.5% |

| Recovery (%) | 88.2% - 94.5% |

| Stability | Stable in autosampler for 24h and after 3 freeze-thaw cycles |

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by this compound.

Caption: Experimental workflow for the extraction and HPLC quantification of this compound.

Caption: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Conclusion

The HPLC method detailed in this application note is a validated and reliable approach for the quantification of this compound in both plant and biological samples. This protocol provides researchers with a robust tool to support further pharmacological and developmental studies of this promising natural compound. The method's simplicity and rapidity make it suitable for high-throughput analysis.

References

Application Note: Determining the Aldose Reductase Inhibitory Activity of Floramanoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and cataracts. Therefore, the inhibition of aldose reductase is a significant therapeutic strategy for the management of these conditions. Floramanoside C, a flavonoid glycoside isolated from the tubers of Apios americana, has demonstrated potent inhibitory activity against aldose reductase, making it a promising candidate for further investigation and drug development. This document provides a detailed protocol for determining the aldose reductase inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound against aldose reductase is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported quantitative data.

| Compound | Source | Target Enzyme | IC50 Value (µM) |

| This compound | Apios americana tubers | Aldose Reductase | 0.7 |

Experimental Protocols

This section details the methodology for the in vitro determination of aldose reductase inhibitory activity.

1. Materials and Reagents

-

Recombinant human aldose reductase (or rat lens aldose reductase)

-

This compound (isolated and purified)

-

DL-Glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer (0.1 M, pH 6.2)

-

Quercetin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer)

2. Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of aldose reductase in sodium phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer.

-

Cofactor Solution: Prepare a stock solution of NADPH in sodium phosphate buffer.

-

Test Compound (this compound) and Positive Control (Quercetin) Solutions: Dissolve this compound and Quercetin in DMSO to prepare stock solutions. Further dilute with sodium phosphate buffer to achieve a range of desired test concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid interference with the assay.

3. Assay Procedure

-

To each well of a 96-well microplate, add the following in order:

-

140 µL of 0.1 M sodium phosphate buffer (pH 6.2)

-

20 µL of the aldose reductase solution

-

10 µL of the test compound solution (this compound or Quercetin at various concentrations) or vehicle (buffer with DMSO) for the control.

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the NADPH solution and 10 µL of the DL-glyceraldehyde solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

4. Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aldose reductase activity, by using a suitable nonlinear regression analysis software.

Visualizations

Caption: Workflow for Aldose Reductase Inhibition Assay.

Application Note and Protocol: Assessing the Antioxidant Capacity of Floramanoside C using the Oxygen Radical Absorbance Capacity (ORAC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside C is a flavonoid glycoside that has been identified to possess antioxidative properties, as demonstrated by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity.[1] Antioxidants are of significant interest in drug discovery and development due to their potential to mitigate oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for measuring the antioxidant capacity of various substances.[2][3] This assay quantifies the ability of a compound to quench peroxyl radicals, which are common reactive oxygen species (ROS) in biological systems.[3][4] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the ORAC assay, offering a standardized method for researchers in pharmacology, natural product chemistry, and drug development.

Principle of the ORAC Assay

The ORAC assay is a fluorescence-based method that measures the decay of a fluorescent probe, such as fluorescein, in the presence of a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[3][5] In the absence of an antioxidant, the peroxyl radicals generated by the thermal decomposition of AAPH quench the fluorescence of the probe.[3] When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting the fluorescent probe from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[2] The net AUC is proportional to the antioxidant capacity of the sample. Trolox, a water-soluble analog of vitamin E, is commonly used as a standard, and the ORAC values of the test compound are expressed as Trolox equivalents (TE).[3]

Materials and Reagents

-

This compound (purity ≥ 95%)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with temperature control and injectors

-

Multichannel pipette

-

Deionized water

Experimental Protocols

Preparation of Solutions

-

Phosphate Buffer (75 mM, pH 7.4): Prepare by mixing appropriate volumes of 0.75 M K2HPO4 and 0.75 M NaH2PO4 solutions and diluting with deionized water. Adjust the pH to 7.4.

-

Fluorescein Working Solution (80 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute it with the same buffer to a final concentration of 80 nM. Protect the solution from light.

-

AAPH Solution (153 mM): Dissolve AAPH in phosphate buffer to a final concentration of 153 mM. This solution should be prepared fresh daily and kept on ice.[6]

-

Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer. From the stock solution, prepare a series of standard dilutions ranging from 6.25 to 100 µM.

-

This compound Sample Solutions: Prepare a stock solution of this compound in phosphate buffer. From the stock solution, prepare a series of dilutions to be tested (e.g., 1, 5, 10, 25, 50 µM).

ORAC Assay Procedure

-

Plate Preparation: Pipette 25 µL of either blank (phosphate buffer), Trolox standards, or this compound sample solutions into the wells of a 96-well black microplate.

-

Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.

-

Incubation: Incubate the microplate at 37°C for 30 minutes in the fluorescence microplate reader to allow the reaction mixture to reach thermal equilibrium.[5]

-

Initiation of Reaction: Using the microplate reader's injector, add 25 µL of the AAPH solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately after the addition of AAPH, begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm. The plate should be maintained at 37°C throughout the measurement.

Data Analysis

-

Calculate the Area Under the Curve (AUC): The AUC for each sample, standard, and blank is calculated from the fluorescence decay curves.

-

Calculate the Net AUC: The net AUC for each sample and standard is calculated by subtracting the AUC of the blank from their respective AUCs.

-

Net AUC = AUCsample/standard - AUCblank

-

-

Generate a Standard Curve: Plot the net AUC of the Trolox standards against their corresponding concentrations to generate a linear regression curve.

-

Determine the ORAC Value of this compound: Use the net AUC of the this compound samples to determine their Trolox equivalents (TE) from the Trolox standard curve. The ORAC value is then expressed as µmole of Trolox equivalents per µmole of this compound.

Data Presentation

The antioxidant capacity of this compound is presented in the following table. Please note that the following data is illustrative and serves as a template for presenting experimental results.

| Sample | Concentration (µM) | Net AUC (Arbitrary Units) | ORAC Value (µmol TE/µmol) |

| Trolox | 6.25 | 1500 | 1.00 |

| Trolox | 12.5 | 3000 | 1.00 |

| Trolox | 25 | 6000 | 1.00 |

| Trolox | 50 | 12000 | 1.00 |

| This compound | 10 | 4500 | 3.00 |

| This compound | 25 | 11250 | 3.00 |

| This compound | 50 | 22500 | 3.00 |

Visualizations

Caption: Experimental Workflow for ORAC Assay of this compound.

Caption: Principle of the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Conclusion

This application note provides a comprehensive protocol for the assessment of the antioxidant capacity of this compound using the ORAC assay. This standardized method allows for the reliable and reproducible quantification of its peroxyl radical scavenging ability. The data generated from this assay can be instrumental for researchers in the fields of natural product chemistry, pharmacology, and drug development for comparing the antioxidant potential of this compound with other compounds and for further investigation into its therapeutic applications.

References

Application Notes and Protocols for Assessing Floramanoside C Cytotoxicity

Introduction

Floramanoside C, a steroidal saponin isolated from Dracaena floribunda, has demonstrated cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to characterize the cytotoxic and apoptotic activities of this compound. The following sections detail methodologies for assessing cell viability, membrane integrity, and the apoptotic pathway, providing researchers in drug discovery and oncology with the necessary tools to evaluate the therapeutic potential of this natural compound.

Data Presentation: Cytotoxicity of this compound

The following tables summarize representative quantitative data obtained from various cell-based assays to assess the cytotoxic effects of this compound.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | 48 | Data not available |

| HeLa | Cervical Cancer | 48 | Data not available |

| MCF-7 | Breast Cancer | 48 | Data not available |

| A549 | Lung Cancer | 48 | Data not available |

Note: Specific IC₅₀ values for this compound are not widely published. This table serves as a template for data presentation.

Table 2: Summary of this compound Effects on Cell Viability, Cytotoxicity, and Apoptosis

| Assay | Cell Line | Concentration (µM) | Endpoint Measured | Result |

| MTT Assay | HL-60 | 0.1 - 100 | Metabolic Activity | Dose-dependent decrease |

| LDH Release Assay | HL-60 | 0.1 - 100 | Membrane Integrity | Dose-dependent increase |

| Annexin V/PI Staining | HL-60 | 10 | Apoptosis/Necrosis | Increased apoptotic cell population |

| Caspase-3/7 Activity | HL-60 | 10 | Caspase Activation | Increased activity |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution

-

Target cancer cell lines (e.g., HL-60)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assessment: LDH Release Assay

This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.

Materials:

-

This compound stock solution

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis buffer provided in the kit).

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol details the use of Annexin V-FITC and PI staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

-

This compound stock solution

-

Target cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Application Notes and Protocols for Investigating Floramanoside C in Diabetic Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel therapeutic agents. Natural products, with their vast structural diversity, offer a promising avenue for the discovery of new anti-diabetic drugs. Floramanoside C, a flavonoid glycoside, has demonstrated potential therapeutic properties, including aldose reductase inhibitory and antioxidant activities, which are highly relevant to the pathophysiology of diabetes and its complications.[1] Flavonoids, as a class of compounds, have been shown to exert anti-diabetic effects through various mechanisms, including improving insulin sensitivity, enhancing insulin secretion, and modulating glucose metabolism.[2][3][4][5]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. The protocols detailed herein cover a tiered approach, beginning with in vitro screening to elucidate the compound's effects on key cellular processes implicated in diabetes, followed by in vivo studies in established animal models to assess its efficacy and physiological relevance.

In Vitro Experimental Design

The initial phase of investigation focuses on cell-based assays to determine the direct effects of this compound on pancreatic β-cell function and insulin sensitivity in peripheral tissues.

Assessment of Pancreatic β-Cell Viability and Function

Objective: To evaluate the effect of this compound on the viability and insulin secretory capacity of pancreatic β-cells under normal and glucotoxic conditions.

Cell Line: RIN-m5F (rat insulinoma) or MIN6 (mouse insulinoma) cells.

Experimental Groups:

-

Control (vehicle-treated)

-

High Glucose (to induce glucotoxicity)

-

This compound (various concentrations) + Normal Glucose

-

This compound (various concentrations) + High Glucose

-

Positive Control (e.g., Glibenclamide)

Protocol 1: β-Cell Viability Assay (MTT Assay)

-

Seed RIN-m5F or MIN6 cells in a 96-well plate and culture until 70-80% confluency.

-

Induce glucotoxicity by exposing cells to high glucose (e.g., 30 mM) for 24-48 hours. A control group should be maintained in normal glucose (11.1 mM).[6][7]

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Seed RIN-m5F or MIN6 cells in a 24-well plate.[8]

-

After reaching desired confluency, pre-incubate the cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours.

-

Replace the buffer with fresh KRB buffer containing low glucose (basal) or high glucose (e.g., 16.7 mM or 25 mM) with or without different concentrations of this compound.

-

Incubate for 1-2 hours.

-

Collect the supernatant to measure insulin concentration using an ELISA kit.

-

Normalize insulin secretion to the total protein content of the cells in each well.

Table 1: Hypothetical Data on the Effect of this compound on β-Cell Viability and Insulin Secretion

| Treatment Group | β-Cell Viability (% of Control) | Insulin Secretion (ng/mg protein) - Low Glucose | Insulin Secretion (ng/mg protein) - High Glucose |

| Control (Normal Glucose) | 100 ± 5.2 | 2.1 ± 0.3 | 8.5 ± 0.9 |

| High Glucose (30 mM) | 65 ± 4.8 | 1.5 ± 0.2 | 4.2 ± 0.5 |

| This compound (10 µM) | 98 ± 6.1 | 2.3 ± 0.4 | 10.2 ± 1.1 |

| This compound (10 µM) + High Glucose | 85 ± 5.5 | 1.8 ± 0.3 | 6.8 ± 0.7 |

| Glibenclamide (1 µM) | 95 ± 4.9 | 3.5 ± 0.4 | 12.1 ± 1.3 |

Assessment of Glucose Uptake in Peripheral Tissues

Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells, a primary site for insulin-mediated glucose disposal.

Cell Line: L6 myotubes (rat skeletal muscle).

Experimental Groups:

-

Basal (no treatment)

-

Insulin (positive control)

-

This compound (various concentrations)

-

This compound (various concentrations) + Insulin

Protocol 3: Glucose Uptake Assay (2-NBDG)

-

Seed L6 myoblasts in a 96-well black plate and differentiate them into myotubes.

-

Starve the myotubes in serum-free medium for 4-6 hours.

-

Pre-treat the cells with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with or without insulin (100 nM) for 30 minutes.

-

Add the fluorescent glucose analog, 2-NBDG, and incubate for 30-60 minutes.

-

Wash the cells to remove excess 2-NBDG.

-

Measure the fluorescence intensity using a fluorescence plate reader.

Table 2: Hypothetical Data on the Effect of this compound on Glucose Uptake in L6 Myotubes

| Treatment Group | Glucose Uptake (Fluorescence Intensity) |

| Basal | 1500 ± 120 |

| Insulin (100 nM) | 4500 ± 350 |

| This compound (10 µM) | 2200 ± 180 |

| This compound (10 µM) + Insulin (100 nM) | 5800 ± 420 |

In Vivo Experimental Design

Based on promising in vitro results, the investigation proceeds to in vivo animal models to evaluate the systemic anti-diabetic effects of this compound.

Type 1 Diabetes Mellitus Model

Objective: To assess the therapeutic potential of this compound in a model of insulin deficiency.

Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.

Experimental Groups:

-

Normal Control

-

Diabetic Control (STZ-induced)

-

This compound (different doses) treated diabetic animals

-

Positive Control (e.g., Insulin) treated diabetic animals

Protocol 4: Induction of Type 1 Diabetes and Treatment

-

Acclimate male Sprague-Dawley rats or C57BL/6 mice for one week.

-

Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dissolved in cold citrate buffer, pH 4.5). The dose for rats is typically 50-65 mg/kg and for mice 120-150 mg/kg.

-

Confirm diabetes 48-72 hours post-STZ injection by measuring fasting blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic.

-

Administer this compound orally (e.g., daily gavage) at different doses for a period of 4-8 weeks.

-

Monitor body weight, food and water intake, and fasting blood glucose levels weekly.

Type 2 Diabetes Mellitus Model

Objective: To evaluate the efficacy of this compound in a model of insulin resistance and relative insulin deficiency.

Animal Model: High-fat diet (HFD) and low-dose STZ-induced diabetic rats or db/db mice.

Experimental Groups:

-

Normal Control (standard diet)

-

Diabetic Control (HFD/STZ or db/db)

-

This compound (different doses) treated diabetic animals

-

Positive Control (e.g., Metformin) treated diabetic animals

Protocol 5: Induction of Type 2 Diabetes and Treatment

-

HFD/STZ Model:

-

Feed male rats a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

-

Administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to induce partial β-cell dysfunction.

-

Confirm diabetes by monitoring blood glucose levels.

-

Initiate oral treatment with this compound for 4-8 weeks.

-

-

db/db Mouse Model:

-

Use male db/db mice, which genetically develop obesity and type 2 diabetes.

-

Use heterozygous db/+ or wild-type littermates as controls.

-

Begin oral administration of this compound at a specified age (e.g., 8-10 weeks) and continue for 4-8 weeks.

-

Assessment of Anti-Diabetic Efficacy in Vivo

Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT)

Objective: To assess improvements in glucose tolerance and insulin sensitivity.

Protocol 6: OGTT

-

Fast the animals overnight (12-16 hours).

-

Collect a baseline blood sample (0 min) from the tail vein.

-

Administer a glucose solution orally (2 g/kg body weight).

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

Protocol 7: ITT

-

Fast the animals for 4-6 hours.

-

Collect a baseline blood sample (0 min).

-

Administer human insulin intraperitoneally (0.75 U/kg body weight for mice, 1 U/kg for rats).

-

Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose levels.

Table 3: Hypothetical Data from OGTT and ITT in a Type 2 Diabetes Model

| Group | OGTT - AUC (mg/dL*min) | ITT - % Glucose Reduction at 60 min |

| Normal Control | 15000 ± 1200 | 75 ± 5.5 |

| Diabetic Control | 35000 ± 2800 | 25 ± 4.2 |

| This compound (50 mg/kg) | 22000 ± 1800 | 55 ± 6.1 |

| Metformin (200 mg/kg) | 19000 ± 1500 | 65 ± 5.8 |

Biochemical and Histopathological Analysis

Objective: To evaluate the impact of this compound on key diabetic biomarkers and pancreatic morphology.

Protocol 8: Serum and Tissue Analysis

-

At the end of the treatment period, collect blood samples for the analysis of:

-

Fasting plasma glucose and insulin

-

HbA1c

-

Lipid profile (Total cholesterol, triglycerides, HDL, LDL)

-

Markers of kidney function (BUN, creatinine)

-

Markers of liver function (ALT, AST)

-

-

Euthanize the animals and collect the pancreas, liver, kidney, and adipose tissue.

-

Fix the pancreas in 10% neutral buffered formalin for histopathological examination (H&E staining for islet morphology and immunohistochemistry for insulin and glucagon).[8]

Table 4: Hypothetical Biochemical Parameters in a Type 2 Diabetes Model

| Parameter | Normal Control | Diabetic Control | This compound (50 mg/kg) | Metformin (200 mg/kg) |

| Fasting Glucose (mg/dL) | 95 ± 8 | 280 ± 25 | 150 ± 18 | 130 ± 15 |

| Fasting Insulin (ng/mL) | 1.2 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.3 | 1.8 ± 0.3 |

| HOMA-IR | 2.8 ± 0.4 | 24.5 ± 3.1 | 7.5 ± 1.2 | 5.8 ± 0.9 |

| HbA1c (%) | 4.5 ± 0.3 | 9.8 ± 0.8 | 6.5 ± 0.6 | 6.0 ± 0.5 |

| Triglycerides (mg/dL) | 80 ± 10 | 250 ± 30 | 140 ± 20 | 120 ± 15 |

Molecular Mechanism of Action

Objective: To investigate the effect of this compound on key signaling pathways involved in insulin action and diabetic complications.

Protocol 9: Western Blot Analysis

-

Homogenize liver, skeletal muscle, or adipose tissue samples to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the insulin signaling pathway (e.g., p-IRS1, p-Akt, GLUT4) and pathways related to diabetic complications (e.g., PKC, NF-κB).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Caption: Experimental workflow for the evaluation of this compound.

Caption: Potential modulation of the insulin signaling pathway by this compound.

Caption: Inhibition of the polyol pathway by this compound.

Conclusion

This document outlines a systematic and comprehensive approach to evaluate the anti-diabetic potential of this compound. The proposed experiments will provide valuable insights into its mechanisms of action, including its effects on insulin secretion, insulin sensitivity, and key signaling pathways implicated in diabetes and its complications. The successful completion of these studies will lay the groundwork for further preclinical and potential clinical development of this compound as a novel therapeutic agent for the management of diabetes mellitus.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavonoids improve type 2 diabetes mellitus and its complications: a review [frontiersin.org]

- 4. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids improve type 2 diabetes mellitus and its complications: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Analytical and Preparative Techniques for the Purification of Floramanoside C

Audience: Researchers, scientists, and drug development professionals.

Abstract: Floramanoside C, a flavone C-glycoside identified as apigenin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside, has garnered interest for its potential therapeutic properties, including anti-tumor and anti-allergic activities. The effective isolation and purification of this compound from its natural source, Viola tianshanica, is a critical step for further pharmacological and clinical investigation. This document provides detailed application notes and protocols for a multi-step purification strategy, including extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Overview of Purification Strategy

The purification of this compound from plant material is a multi-step process designed to remove pigments, lipids, and other structurally related flavonoids. The general workflow involves initial extraction followed by sequential chromatographic separations with increasing resolving power. This strategy ensures the attainment of high-purity this compound suitable for analytical and biological assays.

Figure 1: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected outcome of a representative purification process starting from 1 kg of dried plant material. The values are illustrative and serve to provide a quantitative overview of the process.

| Purification Step | Starting Mass (g) | Eluent/Mobile Phase | Recovered Mass (g) | Purity (%) | Yield (%) |

| Crude Acetone Extract | 1000 | 80% Acetone | 120 | ~5% | 100 |

| Macroporous Resin Fraction | 120 | 70% Ethanol | 25 | ~20% | 85 |

| Silica Gel Column Fraction | 25 | CHCl₃-MeOH Gradient | 4.5 | ~60% | 80 |

| Sephadex LH-20 Column Fraction | 4.5 | 100% Methanol | 1.2 | ~85% | 75 |

| Preparative HPLC | 1.2 | MeCN-H₂O Gradient | 0.35 | >98% | 70 |

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

-

Extraction:

-

Air-dry and powder the whole plant of Viola tianshanica.

-

Macerate 1 kg of the powdered material with 10 L of 80% aqueous acetone at room temperature for 24 hours. Repeat the extraction three times.

-